molecular formula C17H20N4O2 B7729520 5-(diethylammonio)-2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenolate

5-(diethylammonio)-2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenolate

Cat. No.: B7729520
M. Wt: 312.37 g/mol
InChI Key: GWQPCBPAOAFXSJ-XDHOZWIPSA-N
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Description

5-(diethylammonio)-2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenolate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylammonio group, a pyridinylcarbonyl group, and a phenolate group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(diethylammonio)-2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenolate typically involves a multi-step process:

  • Formation of the Pyridinylcarbonyl Hydrazone: : The initial step involves the reaction of pyridine-4-carboxaldehyde with hydrazine hydrate to form the pyridinylcarbonyl hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

  • Condensation Reaction: : The pyridinylcarbonyl hydrazone is then reacted with 5-(diethylammonio)-2-hydroxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired compound. The reaction is typically conducted at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(diethylammonio)-2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenolate can undergo various types of chemical reactions, including:

    Oxidation: The phenolate group can be oxidized to form quinone derivatives.

    Reduction: The pyridinylcarbonyl group can be reduced to form corresponding alcohols.

    Substitution: The diethylammonio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(diethylammonio)-2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenolate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(diethylammonio)-2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenolate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, enzymes, and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(diethylammonio)-2-hydroxybenzaldehyde: Shares the diethylammonio and phenolate groups but lacks the pyridinylcarbonyl hydrazone moiety.

    Pyridine-4-carboxaldehyde: Contains the pyridinylcarbonyl group but lacks the diethylammonio and phenolate groups.

Uniqueness

5-(diethylammonio)-2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenolate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-(diethylazaniumyl)-2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-3-21(4-2)15-6-5-14(16(22)11-15)12-19-20-17(23)13-7-9-18-10-8-13/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQPCBPAOAFXSJ-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[NH+](CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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